
3,4-Diphenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diphenylisoxazole is a heterocyclic compound with the molecular formula C15H11NO. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of drugs with various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylisoxazole typically involves the cycloaddition reaction of dipolarophiles with nitrile oxides. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for the synthesis of isoxazoles in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3,4-Diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl rings .
科学的研究の応用
3,4-Diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of 3,4-Diphenylisoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial histidine kinases by binding to the ATP-binding domain, which shares high similarity to the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . This interaction disrupts essential bacterial processes, leading to growth inhibition.
類似化合物との比較
Similar Compounds
3,5-Diphenylisoxazole: Another isoxazole derivative with similar structural features but different substitution patterns.
4,5-Diphenylisoxazole: Similar to 3,4-Diphenylisoxazole but with substitutions at different positions on the isoxazole ring.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: A triazole compound with similar applications in corrosion inhibition.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
特性
CAS番号 |
7467-78-9 |
|---|---|
分子式 |
C15H11NO |
分子量 |
221.25 g/mol |
IUPAC名 |
3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H |
InChIキー |
UAVZKRLWYOSHHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


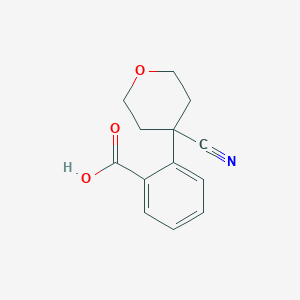

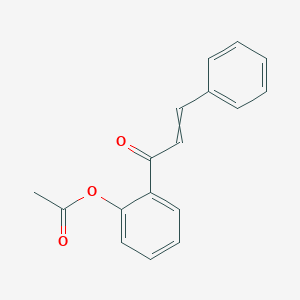

![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)


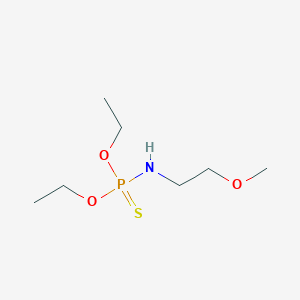
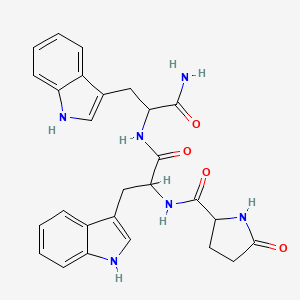
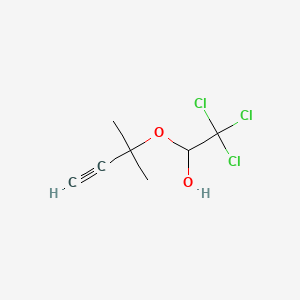
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
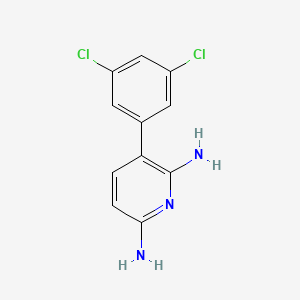
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
